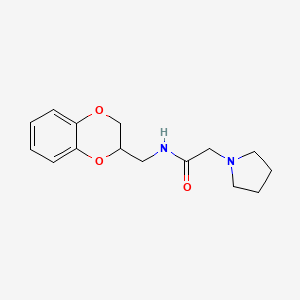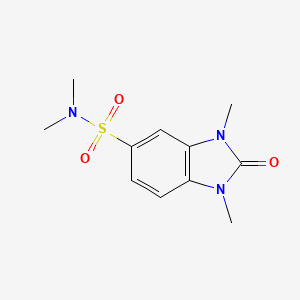
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, commonly known as BPAM, is a chemical compound that has gained significant attention among researchers due to its potential applications in scientific research. BPAM is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have a variety of biochemical and physiological effects.
作用机制
BPAM is a selective positive allosteric modulator of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, which is a ligand-gated ion channel that is widely expressed in the central nervous system. BPAM binds to a site on the α7 this compound that is distinct from the acetylcholine binding site, and enhances the activity of the receptor in response to acetylcholine. The mechanism of action of BPAM involves an increase in the opening of the ion channel, leading to an influx of calcium ions into the cell. This results in the activation of downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects
BPAM has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and has been shown to have an analgesic effect. BPAM has also been shown to have an effect on the immune system, with studies showing that it can modulate the activity of immune cells such as macrophages and T cells.
实验室实验的优点和局限性
BPAM has several advantages for lab experiments. It is a selective modulator of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide, which allows for the specific targeting of this receptor. BPAM is also a potent modulator of the α7 this compound, with studies showing that it can enhance receptor activity at low concentrations. However, there are also limitations to the use of BPAM in lab experiments. The compound has a short half-life, which can make it difficult to maintain its activity over long periods of time. Additionally, BPAM has a relatively low solubility, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of BPAM. One area of research is the development of more potent and selective modulators of the α7 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(1-pyrrolidinyl)acetamide. Another area of research is the investigation of the potential therapeutic applications of BPAM in the treatment of cognitive disorders and chronic pain. Additionally, further studies are needed to elucidate the mechanism of action of BPAM and its effects on the immune system. Overall, BPAM is a promising compound with potential applications in scientific research and medicine.
合成方法
BPAM can be synthesized through a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the preparation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with 1-pyrrolidinecarboxamide to give BPAM in good yield. The synthesis of BPAM has been reported in the literature, and the compound has been characterized by various spectroscopic techniques.
科学研究应用
BPAM has been extensively studied for its potential applications in scientific research. It has been shown to have a positive effect on cognitive function and memory, making it a promising compound for the treatment of cognitive disorders such as Alzheimer's disease. BPAM has also been shown to have an analgesic effect, making it a potential candidate for the treatment of chronic pain.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(10-17-7-3-4-8-17)16-9-12-11-19-13-5-1-2-6-14(13)20-12/h1-2,5-6,12H,3-4,7-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKAEANAMAKHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386996 |
Source


|
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5936-52-7 |
Source


|
| Record name | N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-2-(pyrrolidin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)


![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![N-[4-(5-{[2-(butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B5021846.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5021855.png)
![N-(4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5021862.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)
![2-phenylethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021872.png)
![8-(1-benzofuran-2-ylmethyl)-1-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5021883.png)
![2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)

